Bromodifluoroacetaldehyde

Description

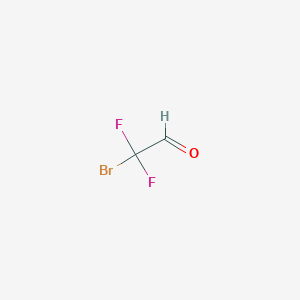

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2,2-difluoroacetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBrF2O/c3-2(4,5)1-6/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVVULJBVQNMGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(F)(F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30706705 | |

| Record name | Bromo(difluoro)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30706705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353-79-7 | |

| Record name | Bromo(difluoro)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30706705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Bromodifluoroacetaldehyde and Its Derivatives

Strategies for Carbon-Bromine and Carbon-Fluorine Bond Formation in Aldehyde Synthesis

The construction of the bromodifluoroacetaldehyde core requires precise control over the introduction of three halogen atoms onto a two-carbon aldehyde backbone. The distinct reactivity of fluorine and bromine necessitates orthogonal synthetic strategies for C-F and C-Br bond formation.

Electrophilic Fluorination Approaches for α,α-Difluoroaldehyde Precursors

Electrophilic fluorination is a primary method for creating C-F bonds, offering an alternative to nucleophilic methods. wikipedia.org This approach involves the reaction of a carbon-centered nucleophile, such as an enolate or enol ether derived from an aldehyde, with an electrophilic fluorine source ("F+"). wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond have become the most common and effective for this purpose due to their stability, safety, and efficiency. wikipedia.org

For the synthesis of α,α-difluoroaldehyde precursors, a stepwise or direct difluorination of an appropriate substrate is required. The process typically begins with an aldehyde or a protected equivalent. Treatment with a base generates the corresponding enolate, which then attacks the electrophilic fluorine atom of the N-F reagent. To achieve difluorination, this process must be repeated.

Key reagents in this class include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF4). wikipedia.org These reagents contain electron-withdrawing groups attached to the nitrogen, which reduces the electron density on the fluorine atom, enhancing its electrophilicity. wikipedia.org The mechanism of the reaction is still a subject of discussion, with possibilities including a direct SN2-type displacement or a single-electron transfer (SET) pathway. wikipedia.org

| Reagent | Full Name | Common Application |

| NFSI | N-Fluorobenzenesulfonimide | Electrophilic fluorination of enolates and other carbon nucleophiles. wikipedia.org |

| Selectfluor® | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | A user-friendly and powerful electrophilic fluorinating agent for a wide range of substrates. wikipedia.org |

| NFOBS | N-Fluoro-o-benzenedisulfonimide | An effective electrophilic fluorinating agent. wikipedia.org |

The synthesis of an α,α-difluoroaldehyde precursor would likely involve the fluorination of a pre-existing aldehyde or a masked aldehyde derivative, such as an enol ether or an imine, to ensure compatibility with the reaction conditions.

Nucleophilic Fluorination Techniques for Building Block Construction

Nucleophilic fluorination provides a complementary approach where a fluoride (B91410) anion acts as the reactive species. tcichemicals.com This method is particularly useful for converting other functional groups, such as hydroxyl or carbonyl groups, into C-F bonds. tcichemicals.combeilstein-journals.org

One powerful technique is deoxyfluorination, which replaces oxygen atoms with fluorine. Reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® are commonly used to convert aldehydes and ketones directly into the corresponding gem-difluoroalkanes. tcichemicals.combeilstein-journals.org For constructing a this compound building block, a precursor such as bromopyruvaldehyde (3-bromo-2-oxopropanal) could theoretically be subjected to deoxyfluorination to convert the ketone carbonyl into a CF2 group.

Another relevant method is halofluorination, where an alkene is treated with a halogen cation source (e.g., N-bromosuccinimide, NBS) and a nucleophilic fluoride source (e.g., Et3N·3HF). beilstein-journals.org This reaction results in the anti-addition of a halogen and a fluorine atom across the double bond, producing a vicinal halofluoride. beilstein-journals.org This could be applied to a suitably substituted vinyl precursor to install the bromine and one of the fluorine atoms in a stereocontrolled manner, with the resulting product being further elaborated to the target aldehyde. beilstein-journals.org

The use of pre-functionalized fluorinated building blocks is also a cornerstone of modern organofluorine chemistry. tcichemicals.comresearchgate.net For instance, a synthon like ethyl dibromofluoroacetate could be used in reactions where the fluorine is already present, followed by chemical manipulation to unmask the aldehyde functionality. researchgate.net

Regio- and Stereoselective Bromination in the Vicinity of Carbonyl Groups

Achieving regio- and stereoselective bromination, particularly at the α-carbon of a carbonyl group, is critical for synthesizing the target compound. Traditional methods using molecular bromine can lack selectivity and be hazardous. rsc.org Modern methods offer milder conditions and greater control.

One effective approach is the use of a bromide-bromate couple (e.g., NaBr/NaBrO3) in an aqueous acidic medium. rsc.orgrsc.org This system generates Br2 or BrOH in situ, allowing for the regioselective bromination at the α-carbon of ketones under ambient conditions. rsc.orgrsc.org This method is presented as a green and efficient alternative to liquid bromine. rsc.org

Another mild and highly regioselective reagent for the α-monobromination of 1,3-dicarbonyl compounds is bromodimethylsulfonium bromide (BDMS). acs.org This reagent effectively monobrominates substrates at low temperatures or room temperature, often without the need for a catalyst or chromatographic purification. acs.org While the direct bromination of α,α-difluoroacetaldehyde would be challenging due to the electron-withdrawing nature of the fluorine atoms, these methods are highly applicable to the bromination of a suitable precursor ketone or ester prior to fluorination or conversion to the aldehyde.

The stereoselectivity of bromination is particularly relevant when dealing with chiral precursors or creating stereocenters. For instance, the bromination of alkenes using the bromide-bromate system shows high stereoselectivity, with cis-alkenes yielding threo-dibromides and trans-alkenes yielding erythro-dibromides. rsc.org

Multi-Component and Cascade Reactions Towards this compound Frameworks

To enhance synthetic efficiency, multi-component reactions (MCRs) and cascade reactions offer powerful strategies for building molecular complexity in a single operation. frontiersin.orgbaranlab.org

MCRs involve combining three or more reactants in a one-pot synthesis to form a product that incorporates structural elements from each starting material. tcichemicals.comnih.gov This approach is highly atom-economical and reduces waste by minimizing intermediate isolation and purification steps. frontiersin.orgnih.gov While a specific MCR for this compound is not established, one could be designed. For example, a reaction could potentially bring together a bromine source, a difluoromethyl synthon (like difluoroenamine or a difluoro-enol ether), and a formylating agent in a convergent manner. Famous MCRs like the Biginelli, Ugi, or Passerini reactions demonstrate the power of this approach to rapidly generate diverse and complex molecules. tcichemicals.comnih.govmdpi.com

Cascade reactions, also known as domino or tandem reactions, involve a sequence of two or more bond-forming transformations that occur under the same reaction conditions without the addition of further reagents. baranlab.orgbeilstein-journals.org Each subsequent step is triggered by the functionality formed in the previous step. beilstein-journals.org A hypothetical cascade for a this compound derivative could be initiated by a Michael addition of a bromine-containing nucleophile to a difluoro-α,β-unsaturated aldehyde. The resulting enolate could then be trapped in an intramolecular fashion to construct a more complex framework that, upon subsequent transformation, reveals the target structure. Organocatalysis is a particularly powerful tool for initiating asymmetric cascade reactions to create stereochemically rich products. beilstein-journals.org

Catalytic Approaches in Halogenated Aldehyde Synthesis

Catalysis, particularly by transition metals, provides an indispensable toolkit for modern organic synthesis, enabling reactions with high selectivity and efficiency under mild conditions. nih.govacs.org

Transition-Metal Catalysis for C-Halogen Bond Introduction

The formation of carbon-halogen bonds has been significantly advanced through the use of transition-metal catalysts. nih.govacs.org These methods often replace harsh, stoichiometric reagents, reduce waste, and allow for a high degree of regio- and stereocontrol. nih.govacs.org Metals such as palladium, nickel, copper, and ruthenium have been employed in a wide array of halogenation reactions. nih.govbohrium.comacs.org

A key strategy involves the transition-metal-catalyzed C–H activation, where a typically unreactive C–H bond is functionalized directly. acs.org In the context of synthesizing a halogenated aldehyde, a palladium catalyst, for instance, could potentially mediate the direct bromination of an aldehyde precursor at the α-position. This would likely proceed through the formation of an enolate or a related intermediate that then undergoes a catalytic cycle involving oxidative addition of a bromine source and reductive elimination.

Furthermore, photocatalysis using transition-metal complexes has emerged as a powerful strategy. bohrium.com Photoexcited catalysts can open up new mechanistic pathways, often proceeding through radical intermediates, to form C-X bonds under very mild conditions, bypassing the need for high temperatures or strong stoichiometric additives. bohrium.com This approach could provide a novel route to access highly functionalized structures like this compound that may be sensitive to traditional thermal conditions.

Organocatalytic Methods in α-Halogenated Aldehyde Synthesis

The synthesis of α-halogenated aldehydes, critical precursors for many complex molecules including this compound, has been significantly advanced through the advent of organocatalysis. This approach avoids the use of toxic heavy metals and offers high levels of stereocontrol. A primary strategy in this field is enamine catalysis, which temporarily transforms the aldehyde substrate into a more reactive nucleophilic enamine intermediate. Current time information in Pasuruan, ID.nih.gov

The first direct enantioselective catalytic α-chlorination of aldehydes was a landmark achievement in this area. Current time information in Pasuruan, ID.wikipedia.org Researchers demonstrated that a chiral secondary amine catalyst, specifically an imidazolidinone derivative, could effectively mediate the halogenation of various aldehydes. Current time information in Pasuruan, ID. The process involves the reaction of the catalytically generated enamine with an electrophilic halogen source. For chlorination, a perchlorinated quinone has been used effectively as the electrophilic chlorine reagent. Current time information in Pasuruan, ID. This methodology is notable for its ability to accommodate a wide range of aldehyde substrates and for the catalyst's capacity to control the stereochemical outcome, even in complex molecules with pre-existing stereocenters. Current time information in Pasuruan, ID.wikipedia.org Generally, catalyst loadings as low as 5 mol% are sufficient for this transformation. Current time information in Pasuruan, ID.

Similarly, the principles of enamine catalysis have been extended to the α-bromination of aldehydes. The first organocatalytic enantioselective α-bromination utilized a C2-symmetric diphenylpyrrolidine catalyst to afford α-bromoaldehydes in good yields and with high enantiomeric excess (up to 96% ee). researchgate.net These methods represent a significant step forward, providing direct access to optically active α-haloaldehydes which are valuable building blocks in organic synthesis. tandfonline.com The development of ketone-based brominating agents has further enhanced the practicality of these reactions, allowing them to be performed with very low catalyst loadings (0.1–1 mol%) in non-halogenated solvents at moderate temperatures. researchgate.net

| Catalyst Type | Halogen Source | Substrate Scope | Key Findings | Reference |

| Imidazolidinone | Perchlorinated quinone (for Cl) | Broad range of aldehydes | First direct enantioselective α-chlorination; catalyst loading of 5 mol%. | Current time information in Pasuruan, ID. |

| Imidazolidinone | N-fluorobenzenesulfonimide (for F) | Broad range of aldehydes | First direct enantioselective α-fluorination; catalyst loading 2.5-20 mol%. | nih.gov |

| C2-symmetric diphenylpyrrolidine | N-Bromosuccinimide (NBS) | Aldehydes | Good yields and up to 96% enantiomeric excess for α-bromination. | researchgate.net |

Photocatalytic and Electrocatalytic Routes to this compound Derivatives

Emerging synthetic strategies harness the power of light and electricity to forge challenging chemical bonds under mild conditions, offering new pathways to complex molecules like this compound and its derivatives. These methods often proceed through radical intermediates, enabling unique and highly selective transformations.

Photocatalytic Methods: Photoredox catalysis, which uses light to initiate single-electron transfer (SET) processes, has proven effective for the synthesis of bromo-fluoro compounds. A notable example is the direct addition of dibromofluoromethane (B117605) to unactivated alkenes. nih.govacs.org In this process, a suitable photoredox catalyst, upon excitation by visible light, facilitates the generation of a bromofluoromethyl radical from dibromofluoromethane. This radical then adds across the double bond of the alkene, leading to the formation of 1-bromo-1-fluoroalkanes after subsequent reaction steps. nih.govacs.org The selectivity of the reaction can be tuned by the choice of solvent. While this specific reaction produces 1-bromo-1-fluoroalkanes, the underlying principle of photocatalytically generating fluorinated radical species from readily available precursors is highly relevant for the synthesis of this compound derivatives.

Another relevant photocatalytic approach is the dehydrogenative difluoroallylation of alkyl aldehydes, which combines hydrogen atom transfer (HAT) and photoredox catalysis. acs.org This method allows for the direct functionalization of C-H bonds, transforming various aldehydes into gem-difluoroalkenes, which are structurally related to the target compound class. acs.org

Electrocatalytic Methods: Electrosynthesis offers a reagent-free and sustainable alternative for driving chemical reactions. An electrochemical Reformatsky-type reaction of bromodifluoroamides with aldehydes provides a powerful method for constructing β-hydroxy-α,α-difluoro amides. researchgate.net This process operates via an "electron reductive umpolung," where electrochemical reduction of the carbon-bromine bond in the bromodifluoroamide generates a difluoroenolate equivalent. This nucleophilic species then attacks an aldehyde, forging a new carbon-carbon bond. researchgate.net The key advantage of this method is that it avoids the use of stoichiometric metallic reducing agents (like zinc in the classic Reformatsky reaction) and proceeds under transition-metal-free conditions, showcasing a broad substrate scope and good functional group tolerance. researchgate.net Similarly, electrochemical methods have been developed for the defluorinative alkylation of α-trifluoromethyl alkenes to prepare functionalized gem-difluoroalkenes, demonstrating the versatility of electrochemistry in fluoro-organic synthesis. rsc.org

| Method | Reagents/Conditions | Transformation | Key Features | Reference |

| Photocatalysis | Dibromofluoromethane, alkene, photoredox catalyst, visible light | Addition of a bromofluoromethyl group across a C=C double bond. | Forms 1-bromo-1-fluoroalkanes; solvent-tunable selectivity. | nih.govacs.org |

| Electrocatalysis | Bromodifluoroamide, aldehyde, electrochemical cell | Reformatsky-type reaction to form β-hydroxy-α,α-difluoro amides. | Transition-metal-free; avoids stoichiometric metal reductants; reductive umpolung. | researchgate.net |

| Electrocatalysis | Alkenoic acids, carbon tetrabromide, electrochemical cell | Bromolactonization to form bromomethylated γ-lactones. | Uses CBr4 as a bromine radical precursor; environmentally friendly. | tandfonline.com |

Green Chemistry Principles Applied to this compound Synthesis

The synthesis of highly functionalized and specialized chemicals like this compound must be assessed through the lens of green chemistry to ensure sustainability and minimize environmental impact. The twelve principles of green chemistry, established by Paul Anastas and John Warner, provide a framework for designing safer and more efficient chemical processes. acs.orgbeilstein-journals.orgresearchgate.net

Prevention : It is better to prevent waste than to treat or clean it up after it has been created. acs.org The synthetic routes discussed, such as catalytic methods, aim to minimize byproducts from the outset.

Atom Economy : Synthetic methods should maximize the incorporation of all materials used in the process into the final product. beilstein-journals.org Catalytic reactions (organo-, photo-, and electrocatalysis) are inherently more atom-economical than stoichiometric reactions. beilstein-journals.org

Less Hazardous Chemical Syntheses : Methods should be designed to use and generate substances with little or no toxicity. acs.org The move away from heavy-metal catalysts towards organocatalysis or reagent-free electrocatalysis aligns with this principle. researchgate.nettandfonline.com

Designing Safer Chemicals : Chemical products should be designed to be effective while minimizing their toxicity. While the properties of this compound are fixed, the synthesis can avoid the use of highly toxic reagents.

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. acs.orgbeilstein-journals.org Research into performing reactions in safer solvents, or even in water, is a key green objective.

Design for Energy Efficiency : Energy requirements should be minimized. acs.org Photocatalytic reactions that use low-energy visible light and electrochemical syntheses conducted at room temperature are examples of this principle in action.

Use of Renewable Feedstocks : A raw material should be renewable whenever practicable. acs.org While challenging for highly fluorinated compounds, this principle encourages sourcing starting materials from non-depleting feedstocks.

Reduce Derivatives : Unnecessary derivatization (e.g., use of protecting groups) should be minimized or avoided, as it requires additional reagents and generates waste. beilstein-journals.orgresearchgate.net Direct C-H functionalization methods are a prime example of reducing derivatization steps. acs.org

Catalysis : Catalytic reagents are superior to stoichiometric reagents. beilstein-journals.org All the advanced methods discussed (organocatalysis, photocatalysis, electrocatalysis) rely on this core principle to enhance efficiency and reduce waste. researchgate.netacs.org

Design for Degradation : Chemical products should be designed to break down into innocuous products at the end of their function. This is a design consideration for the final product's lifecycle.

Real-Time Analysis for Pollution Prevention : Analytical methods should be developed to allow for real-time monitoring and control to prevent the formation of hazardous substances. acs.org

Inherently Safer Chemistry for Accident Prevention : Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. acs.org Using electrochemistry to replace pyrophoric or explosive reagents enhances safety.

Applying these principles to the synthesis of this compound involves prioritizing catalytic routes over stoichiometric ones, choosing ambient temperature and pressure conditions where possible (as seen in many photo- and electrocatalytic methods), and minimizing the use of hazardous solvents and reagents.

| Green Chemistry Principle | Application to this compound Synthesis |

| 1. Prevention | Utilize high-yield catalytic reactions to minimize waste generation. |

| 2. Atom Economy | Employ addition reactions (e.g., photocatalytic addition) that incorporate most atoms into the product. beilstein-journals.org |

| 3. Less Hazardous Synthesis | Replace heavy-metal catalysts with organocatalysts or metal-free electrochemical methods. researchgate.net |

| 4. Designing Safer Chemicals | Focus on designing a synthesis pathway that avoids toxic intermediates and byproducts. |

| 5. Safer Solvents | Explore reactions in water, ionic liquids, or supercritical fluids instead of volatile organic compounds. |

| 6. Energy Efficiency | Use photocatalysis with visible light or room-temperature electrochemistry to reduce energy input. acs.org |

| 7. Renewable Feedstocks | Investigate bio-derived starting materials where feasible. rsc.org |

| 8. Reduce Derivatives | Employ direct C-H functionalization to avoid protection/deprotection steps. beilstein-journals.org |

| 9. Catalysis | Prioritize organocatalytic, photocatalytic, and electrocatalytic routes over stoichiometric reagents. beilstein-journals.org |

| 10. Design for Degradation | Consider the environmental fate of the product and byproducts in the synthetic design. |

| 11. Real-Time Analysis | Implement in-process analytical techniques to monitor reaction progress and prevent excursions. acs.org |

| 12. Inherent Safety | Choose reagents and conditions (e.g., electrochemistry) to minimize risks of explosions or releases. acs.org |

Mechanistic Elucidation of Reactions Involving Bromodifluoroacetaldehyde

Detailed Investigations of Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of bromodifluoroacetaldehyde is characterized by the electrophilic nature of its carbonyl carbon, which is susceptible to attack by nucleophiles. byjus.comopenstax.org The presence of two electron-withdrawing fluorine atoms and a bromine atom enhances the partial positive charge on the carbonyl carbon, making it highly reactive towards nucleophilic addition. byjus.comlibretexts.org

Nucleophilic addition is a primary reaction pathway for this compound. byjus.comnumberanalytics.com This reaction involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. byjus.comopenstax.org This intermediate is then typically protonated to yield an alcohol derivative. openstax.org The general mechanism can be outlined in two main steps:

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond of the carbonyl group and forming a new sigma bond. byjus.com This results in a tetrahedral alkoxide intermediate. byjus.com

Protonation: The negatively charged oxygen of the alkoxide intermediate is protonated by a protic solvent or an acid, resulting in the final alcohol product. openstax.org

The reaction can proceed under both acidic and basic conditions. openochem.org Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon and activates it for attack by weaker nucleophiles. byjus.comopenochem.org Under basic conditions, a strong nucleophile directly attacks the carbonyl carbon. openochem.org

The reactivity of aldehydes in nucleophilic addition reactions is generally higher than that of ketones due to less steric hindrance and greater polarization of the carbonyl group. libretexts.org The geometry of the approach of the nucleophile to the carbonyl carbon is a critical factor, with the Bürgi-Dunitz angle describing the preferred trajectory of approximately 105-107 degrees relative to the C-O bond. libretexts.orgopenochem.org

Interactive Table: General Nucleophilic Addition to this compound

| Step | Description | Reactants | Intermediate/Product |

| 1 | Nucleophilic Attack | This compound, Nucleophile (:Nu⁻) | Tetrahedral Alkoxide Intermediate |

| 2 | Protonation | Tetrahedral Alkoxide Intermediate, Acid (H-A) | Alcohol Product |

While the primary mode of reactivity for this compound involves nucleophilic attack at the carbonyl carbon, the potential for electrophilic attack at other sites exists. The alpha-carbon, situated between the carbonyl group and the bromine atom, can exhibit some electrophilic character due to the inductive effects of the adjacent electron-withdrawing groups. However, this is a less common reaction pathway compared to nucleophilic addition to the carbonyl.

The halogen atoms, particularly the bromine, can also be subject to electrophilic interactions. For instance, in certain contexts, the sulfur atom in sulfenic acids can act as an electrophile and be attacked by various nucleophiles. nih.gov Analogously, the bromine atom in this compound could potentially interact with strong nucleophiles, although this is not a primary reaction pathway.

Radical Pathways and Single-Electron Transfer Mechanisms

Radical reactions offer an alternative mechanistic pathway for the transformation of compounds like this compound. libretexts.org These reactions typically involve three key steps: initiation, propagation, and termination. youtube.com

Initiation: The process begins with the formation of a radical, often through homolytic cleavage of a weak bond, which can be induced by heat or light. youtube.com

Propagation: The newly formed radical then reacts with a neutral molecule to generate a new radical, continuing the chain reaction. youtube.com

Termination: The reaction concludes when two radicals combine to form a stable, non-radical product. youtube.com

The stability of the radical intermediate is a crucial factor in these reactions. youtube.com For instance, the stability of carbon radicals follows the trend: tertiary > secondary > primary, similar to carbocations. youtube.com

In the context of halogenated compounds, radical reactions are well-documented. For example, the radical addition of hydrogen bromide to alkenes can proceed via an anti-Markovnikov pathway in the presence of peroxides, which act as radical initiators. libretexts.org Similarly, radical dehalogenation reactions using reagents like tributyltin hydride are common. libretexts.org While specific studies on radical reactions of this compound are not extensively detailed in the provided results, the principles of radical chemistry suggest that it could participate in such transformations. For example, homolytic cleavage of the C-Br bond could generate a difluoroacetyl radical, which could then engage in subsequent propagation steps.

Pericyclic Reactions and Rearrangements Involving this compound Intermediates

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.orgmsu.edu They are classified into several main types, including cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. libretexts.orgbyjus.com These reactions are often stereospecific and are typically not influenced by solvents or catalysts. byjus.com

While direct involvement of this compound in pericyclic reactions is not explicitly detailed, its derivatives or intermediates could potentially participate in such transformations. For instance, if this compound were converted into a 1,5-diene system, it could undergo a Cope rearrangement. libretexts.org

Rearrangements involving radical intermediates are also known. nih.govnih.gov For example, Breslow intermediates containing radical-stabilizing groups can undergo nih.govwikipedia.org-rearrangements through a radical-based mechanism. nih.govnih.gov This involves homolytic bond scission to form a radical pair, followed by recombination to yield the rearranged product. nih.gov It is conceivable that a radical generated from this compound could undergo similar rearrangements if the appropriate structural features were present.

Interactive Table: Major Classes of Pericyclic Reactions

| Reaction Type | Description | Bond Changes (σ, π) |

| Cycloaddition | Two π-systems combine to form a ring. libretexts.org | +2 σ, -2 π |

| Electrocyclic Reaction | A conjugated π-system cyclizes to form a σ-bond. libretexts.orgbyjus.com | +1 σ, -1 π |

| Sigmatropic Reaction | A σ-bonded atom or group shifts to a new position. byjus.com | 0 σ, 0 π |

| Ene Reaction | An alkene with an allylic hydrogen reacts with a double or triple bond. libretexts.org | +1 σ, -1 π |

Solvent Effects and Stereoelectronic Influences on Reactivity

Solvents can significantly impact the rate and mechanism of chemical reactions. nih.govnih.gov In the context of nucleophilic substitution reactions, the nature of the solvent can affect the reactivity of the nucleophile. libretexts.org For instance, polar aprotic solvents can enhance the nucleophilicity of anions by solvating the cation and leaving the anion relatively "bare." libretexts.org In reactions involving polar intermediates, the dielectric constant of the solvent can play a crucial role; a higher dielectric constant can stabilize charged intermediates and transition states, thereby increasing the reaction rate. nih.gov

Stereoelectronic effects, which arise from the spatial arrangement of orbitals, can also influence reactivity. wikipedia.org These effects are due to stabilizing or destabilizing interactions that depend on the relative orientation of electrons in space. wikipedia.org For example, the anomeric effect is a well-known stereoelectronic effect. In the context of reactions involving this compound, the orientation of the C-F and C-Br bonds relative to the approaching nucleophile could influence the reaction trajectory and rate. Fluorine substitution, in particular, can have a profound impact on molecular conformation and reactivity due to stereoelectronic effects. wikipedia.org

Kinetic and Thermodynamic Studies of Reaction Progress

Kinetic studies provide information about the rate of a reaction and the factors that influence it, while thermodynamic studies describe the energy changes that occur during a reaction. youtube.com Reaction rates are described by rate laws, which are mathematical expressions that relate the rate to the concentration of reactants. youtube.com The rate constant, k, is a key parameter in the rate law and is influenced by temperature and the activation energy (Ea). youtube.com

A reaction coordinate diagram can be used to visualize the energy changes during a reaction, showing the relative energies of reactants, transition states, intermediates, and products. youtube.com The activation energy is the energy barrier that must be overcome for the reaction to proceed. youtube.com For multi-step reactions, the slowest step is the rate-determining step and has the highest activation energy. youtube.com

Thermodynamics determines the position of equilibrium and whether a reaction is spontaneous (exergonic) or non-spontaneous (endergonic). youtube.com The change in Gibbs free energy (ΔG) is the key thermodynamic parameter. A negative ΔG indicates a spontaneous reaction.

While specific kinetic and thermodynamic data for reactions of this compound were not found in the search results, the general principles of chemical kinetics and thermodynamics apply. For example, the nucleophilic addition to the carbonyl group is generally a thermodynamically favorable process due to the formation of a stable alcohol product. The rate of this reaction would be influenced by the concentration of the reactants, the temperature, and the nature of the nucleophile and solvent.

Advanced Spectroscopic Characterization Techniques for Bromodifluoroacetaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural investigation of bromodifluoroacetaldehyde. The presence of ¹H, ¹³C, ¹⁹F, and bromine isotopes (⁷⁹Br and ⁸¹Br) allows for a multi-faceted approach to unravel its molecular architecture.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F, ⁷⁹Br/⁸¹Br) for Precise Chemical Shift and Coupling Information

A comprehensive analysis using multi-nuclear NMR provides a wealth of information about the electronic environment of each nucleus and their through-bond connectivities.

¹H NMR: The proton spectrum of this compound is expected to show a single resonance for the aldehydic proton (-CHO). The chemical shift of this proton would be significantly downfield, typically in the range of 9-10 ppm, due to the deshielding effect of the adjacent carbonyl group and the electron-withdrawing fluorine and bromine atoms. This signal would appear as a triplet due to coupling with the two equivalent fluorine atoms on the adjacent carbon (³JHF).

¹³C NMR: The ¹³C NMR spectrum would exhibit two distinct signals corresponding to the two carbon atoms in the molecule. The carbonyl carbon (C=O) is expected to resonate at a very low field, typically between 160 and 220 ppm. The difluorinated carbon (CF₂) would appear at a lower chemical shift, and its signal would be split into a triplet due to the one-bond coupling with the two fluorine atoms (¹JCF).

¹⁹F NMR: The ¹⁹F NMR spectrum provides critical information about the fluorine environment. A single resonance is expected for the two equivalent fluorine atoms. This signal would be a doublet due to coupling with the aldehydic proton (³JFH). The chemical shift would be influenced by the adjacent bromine and carbonyl groups.

⁷⁹Br/⁸¹Br NMR: Both bromine isotopes are quadrupolar nuclei, which often leads to broad NMR signals, making them challenging to observe with high resolution. However, their chemical shifts can provide insights into the electronic environment around the bromine atom.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| ¹H | 9.0 - 10.0 | Triplet | ³JHF |

| ¹³C (CHO) | 160 - 220 | Singlet (or doublet due to ²JCF) | |

| ¹³C (CF₂) | 110 - 130 | Triplet | ¹JCF |

| ¹⁹F | Dependent on reference | Doublet | ³JFH |

Note: The exact chemical shifts and coupling constants would require experimental determination or high-level computational modeling.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Elucidation

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments and probing spatial relationships within the this compound molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would not be particularly informative for this molecule as there is only one type of proton. However, a ¹H-¹⁹F COSY could confirm the coupling between the aldehydic proton and the fluorine atoms.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of directly bonded nuclei. A ¹H-¹³C HSQC would show a correlation peak between the aldehydic proton and the carbonyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds). A ¹H-¹³C HMBC would be crucial to confirm the connectivity. It would show a correlation between the aldehydic proton and the difluorinated carbon (a two-bond correlation, ²JCH) and potentially a weaker correlation to the carbonyl carbon (a one-bond correlation, which is sometimes observed in HMBC). A ¹⁹F-¹³C HMBC would show correlations between the fluorine atoms and both the difluorinated carbon (¹JCF, which might be filtered out in some HMBC experiments) and the carbonyl carbon (²JCF).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of nuclei. For a small molecule like this compound, intramolecular NOEs would likely be observed between the aldehydic proton and the fluorine atoms, confirming their spatial closeness.

Dynamic NMR Studies for Conformational Exchange and Tautomerism

Dynamic NMR (DNMR) techniques can be employed to study dynamic processes such as conformational exchange. For this compound, rotation around the C-C single bond could lead to different conformers. By varying the temperature, DNMR experiments could potentially measure the energy barrier for this rotation if the exchange rate falls within the NMR timescale. Tautomerism, such as the formation of an enol, is another possibility that could be investigated using DNMR, although for a simple aldehyde, the keto form is generally much more stable.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides complementary information to NMR by probing the vibrational modes of the molecule. Both Infrared (IR) and Raman spectroscopy are valuable for identifying functional groups and analyzing conformational isomers.

Identification of Characteristic Functional Group Frequencies (e.g., Carbonyl, C-F, C-Br)

The vibrational spectrum of this compound will be dominated by characteristic absorptions corresponding to its functional groups.

Carbonyl (C=O) Stretch: A strong absorption band in the IR spectrum, typically in the region of 1720-1740 cm⁻¹, is characteristic of the C=O stretching vibration in aldehydes. The presence of electron-withdrawing fluorine and bromine atoms would likely shift this frequency to a higher wavenumber compared to a non-halogenated aldehyde. This mode would also be observable in the Raman spectrum, though typically with weaker intensity.

C-F Stretches: The carbon-fluorine stretching vibrations are expected to give rise to strong absorptions in the IR spectrum in the region of 1000-1400 cm⁻¹. Due to the presence of two fluorine atoms, symmetric and asymmetric stretching modes would be expected.

C-Br Stretch: The carbon-bromine stretching vibration typically appears in the fingerprint region of the IR spectrum, at lower wavenumbers, generally between 500 and 600 cm⁻¹. This band is often of medium to strong intensity.

C-H Stretch: The aldehydic C-H stretching vibration usually appears as a pair of weak to medium bands in the IR spectrum around 2720 cm⁻¹ and 2820 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C=O | Stretch | 1720 - 1740 | Strong | Weak-Medium |

| C-F | Asymmetric Stretch | 1100 - 1400 | Strong | Weak |

| C-F | Symmetric Stretch | 1000 - 1200 | Strong | Medium |

| C-Br | Stretch | 500 - 600 | Medium-Strong | Medium |

Conformational Analysis via Vibrational Modes

The existence of different conformers due to rotation around the C-C bond can be investigated using vibrational spectroscopy. Different conformers will have slightly different vibrational frequencies. By analyzing the spectra at different temperatures or in different solvents, it may be possible to identify bands corresponding to different conformers and study their relative stabilities. For example, the C-Br stretching frequency can be sensitive to the conformational state of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Isotopic Pattern Analysis

High-resolution mass spectrometry is an indispensable tool for the unequivocal determination of the elemental composition of this compound. Unlike low-resolution mass spectrometry, which provides nominal mass-to-charge ratios, HRMS measures the mass of an ion with high precision, typically to within a few parts per million (ppm). This accuracy allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass.

For this compound (C₂HBrF₂O), the exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹H, ¹²C, ¹⁹F, ¹⁶O, and ⁷⁹Br or ⁸¹Br). The presence of bromine, which has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), results in a characteristic isotopic pattern in the mass spectrum. nih.gov This pattern consists of two peaks of nearly equal intensity (approximately 1:1 ratio) separated by two mass units, corresponding to the molecular ions [M]⁺ and [M+2]⁺. nih.gov This distinctive isotopic signature is a key identifier for bromine-containing compounds.

The high-resolution mass spectrum would confirm the presence and number of bromine atoms and, in conjunction with the exact mass measurement, provide strong evidence for the elemental formula C₂HBrF₂O.

Table 1: Theoretical High-Resolution Mass and Isotopic Abundance for this compound

| Ion Formula | Exact Mass (Da) | Relative Abundance (%) |

| [C₂H⁷⁹BrF₂O]⁺ | 159.9243 | 100.0 |

| [C₂H⁸¹BrF₂O]⁺ | 161.9222 | 97.3 |

Note: The table presents the theoretical values. Actual measurements may vary slightly.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) provides further structural information by inducing the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and helps to elucidate the connectivity of its atoms.

For aldehydes, fragmentation often involves cleavage of the bonds adjacent to the carbonyl group (α-cleavage). youtube.com However, α-cleavage in simple aldehydes can sometimes be less significant compared to other fragmentation pathways. youtube.com For this compound, several fragmentation pathways can be postulated:

Loss of a Bromine Radical: Cleavage of the C-Br bond would result in the loss of a bromine radical (•Br), a common fragmentation for halogenated compounds. miamioh.edu This would produce a [C₂HF₂O]⁺ fragment.

Loss of a Hydrogen Atom: Cleavage of the aldehydic C-H bond would lead to the formation of a [C₂BrF₂O]⁺ acylium ion. Acylium ions are often stabilized by resonance and can be prominent peaks in the mass spectra of carbonyl compounds. libretexts.org

Loss of Carbon Monoxide (CO): A characteristic fragmentation for aldehydes and ketones is the neutral loss of carbon monoxide, which would result in a [CHBrF₂]⁺ fragment.

Cleavage of the C-C Bond: Fragmentation of the bond between the two carbon atoms could lead to the formation of a [CHO]⁺ ion and a [CBrF₂] radical, or a [CBrF₂]⁺ ion and a [CHO] radical.

The relative abundance of these fragment ions in the MS/MS spectrum provides a fingerprint of the molecule's structure. The study of these fragmentation pathways is crucial for distinguishing this compound from its isomers.

Table 2: Predicted Major Fragment Ions of this compound in MS/MS

| Precursor Ion (m/z) | Fragment Ion | Neutral Loss | Predicted Fragment m/z (for ⁷⁹Br) |

| 159.92 | [C₂HF₂O]⁺ | •Br | 81.00 |

| 159.92 | [C₂BrF₂O]⁺ | •H | 158.92 |

| 159.92 | [CHBrF₂]⁺ | CO | 130.92 |

| 159.92 | [CBrF₂]⁺ | CHO | 128.91 |

| 159.92 | [CHO]⁺ | CBrF₂ | 29.00 |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions. However, its application to this compound presents significant challenges.

This compound is expected to be a volatile liquid or gas at room temperature, making the growth of single crystals suitable for X-ray diffraction difficult. Low-temperature crystallization techniques would be required to obtain a solid sample. Furthermore, the small size and relatively simple nature of the molecule might lead to disordered crystal structures, which can complicate the analysis.

If a suitable crystal could be obtained, X-ray diffraction analysis would provide invaluable information on:

The precise C-Br, C-F, C-C, C=O, and C-H bond lengths and angles.

The conformation of the molecule in the solid state.

The nature and geometry of any intermolecular interactions, such as dipole-dipole forces or halogen bonding.

Due to the experimental challenges, there are currently no published crystal structures of this compound.

Other Specialized Spectroscopic and Diffraction Methods for Complex Environments

Beyond the core techniques of mass spectrometry and X-ray crystallography, other specialized methods can be employed to study this compound, particularly in complex environments or in the gas phase.

Gas-Phase Electron Diffraction (GED): This technique is used to determine the molecular structure of volatile compounds in the gas phase, free from the intermolecular forces present in the solid state. wikipedia.org GED provides information on bond lengths, bond angles, and conformational preferences. For a small molecule like this compound, GED could be a powerful tool to determine its gas-phase geometry. rsc.org

Matrix Isolation Infrared Spectroscopy: This technique involves trapping the molecule of interest in an inert gas matrix (such as argon or nitrogen) at very low temperatures. researchgate.net This minimizes intermolecular interactions and allows for the study of the vibrational spectra of the isolated molecule. This method could be used to precisely measure the fundamental vibrational frequencies of this compound and to study its conformational isomers, if any exist.

Microwave Spectroscopy: This high-resolution technique measures the rotational transitions of molecules in the gas phase. It can provide extremely precise information on the molecular geometry and dipole moment of small, polar molecules like this compound.

These specialized techniques, while not as commonly employed as mass spectrometry, can offer unique and complementary information about the structure and properties of this compound.

Applications and Synthetic Utility of Bromodifluoroacetaldehyde in Complex Molecule Construction

Bromodifluoroacetaldehyde as a Key Building Block for Fluorinated Scaffolds

The electrophilic nature of the aldehyde carbonyl, combined with the unique properties of the adjacent difluorinated carbon, makes this compound a potent precursor for a variety of essential fluorinated molecules.

Precursor to α,α-Difluorinated Alcohols, Amines, and Carboxylic Acids

α,α-Difluorinated Alcohols: The carbonyl group of this compound is susceptible to nucleophilic attack by organometallic reagents, such as Grignard or organolithium reagents. This reaction provides a direct route to secondary α,α-difluoroalcohols, which are important chiral synthons for pharmaceuticals and agrochemicals. The reaction proceeds via the addition of the organometallic's carbanion to the aldehyde's carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide.

α,α-Difluorinated Amines: The synthesis of α,α-difluorinated amines from this compound can be achieved through reductive amination. masterorganicchemistry.comorganic-chemistry.org This process involves the initial reaction of the aldehyde with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. commonorganicchemistry.comrsc.orgharvard.edu Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.comcommonorganicchemistry.com This method is highly versatile for producing a diverse range of N-substituted 2-bromo-2,2-difluoroethanamines.

α,α-Difluorinated Carboxylic Acids: this compound can be readily oxidized to bromodifluoroacetic acid. Standard oxidizing agents used for converting aldehydes to carboxylic acids, such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid), can effect this transformation. The resulting bromodifluoroacetic acid is a valuable synthetic intermediate, for instance, in the preparation of fluorinated esters and amides.

Table 1: Synthesis of α,α-Difluorinated Scaffolds from this compound This table presents representative, generalized reactions as specific examples for this compound are not widely documented in literature.

| Target Compound Class | Reagents | General Reaction Scheme |

| α,α-Difluorinated Alcohols | 1. R-MgBr or R-Li2. H₂O | BrCF₂CHO + R-MgBr → BrCF₂CH(OMgBr)R → BrCF₂CH(OH)R |

| α,α-Difluorinated Amines | R¹R²NH, NaBH₃CN | BrCF₂CHO + R¹R²NH → [BrCF₂CH=NR¹R²]⁺ → BrCF₂CH₂NR¹R² |

| α,α-Difluorinated Carboxylic Acids | KMnO₄ or CrO₃/H₂SO₄ | BrCF₂CHO --[O]--> BrCF₂COOH |

Role in the Synthesis of Fluorine-Containing Carbonyl Derivatives

This compound serves as an electrophilic partner in several key carbon-carbon bond-forming reactions to generate more complex fluorine-containing carbonyl compounds.

The Aldol (B89426) reaction provides a pathway to β-hydroxy carbonyl compounds. libretexts.orgwikipedia.orglibretexts.orgkhanacademy.org In a crossed-aldol reaction, the enolate of a ketone or another aldehyde can add to the carbonyl of this compound to yield a β-hydroxy-α,α-difluoro-α-bromo carbonyl derivative. researchgate.net These aldol adducts are themselves versatile intermediates that can undergo subsequent dehydration to form α,β-unsaturated carbonyl compounds, which are valuable Michael acceptors. libretexts.org

The Wittig reaction offers a powerful method for converting aldehydes into alkenes with high regioselectivity. wikipedia.orgmasterorganicchemistry.comlibretexts.org this compound can react with a phosphorus ylide (Wittig reagent) to produce 1-bromo-1,1-difluoroalkenes. organic-chemistry.orgadichemistry.com The reaction proceeds through the formation of an oxaphosphetane intermediate, which then collapses to form the alkene and a stable phosphine (B1218219) oxide, driving the reaction to completion. masterorganicchemistry.comadichemistry.com The resulting fluorinated alkenes are useful precursors for various transformations, including cycloadditions and polymerization.

Integration into Heterocyclic Chemistry

Fluorinated heterocycles are of immense interest in medicinal chemistry and materials science. This compound is a valuable starting point for accessing these important molecular classes, often by serving as a precursor to key fluorinated intermediates.

Annulation Reactions Leading to Novel Fluorinated Heterocycles

Annulation, or ring-forming, reactions are fundamental to heterocyclic synthesis. This compound can be converted into intermediates suitable for these reactions. For example, it can be used to construct fluorinated 1,3-dicarbonyl compounds. These dicarbonyls are classic precursors for a wide range of heterocycles. Condensation of a β-keto ester derived from bromodifluoroacetic acid with hydrazines, for instance, is a standard method for synthesizing fluorinated pyrazoles. conicet.gov.arsci-hub.semdpi.com The reaction involves the initial formation of a hydrazone followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole (B372694) ring. sci-hub.se The regioselectivity of such reactions can often be controlled by the choice of solvent and reaction conditions. conicet.gov.ar

Cycloaddition Chemistry for Multi-Heteroatom Ring Systems

Cycloaddition reactions provide a convergent and stereocontrolled approach to heterocyclic systems. youtube.comyoutube.com While this compound itself is not typically a direct participant, it is a precursor to molecules that are. For example, Wittig olefination of the aldehyde can produce difluoroalkenes, which can act as dienophiles in [4+2] cycloadditions (Diels-Alder reactions) or as dipolarophiles in [3+2] cycloadditions.

A [3+2] cycloaddition between a difluoroalkene and a 1,3-dipole, such as an azide (B81097) or a nitrile oxide, can lead to the formation of five-membered heterocycles like triazoles or isoxazoles, respectively. sci-hub.sescispace.com This approach is a cornerstone for synthesizing heterocycles containing multiple heteroatoms in a controlled manner. For example, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent method for creating fluorinated 1,2,3-triazoles from fluorinated alkynes, which can be synthesized from precursors related to this compound. scispace.comrsc.org

Synthesis of Bioisosteric Fluorinated Heterocycles

In medicinal chemistry, the strategic replacement of one functional group with another that has similar physical or chemical properties (a bioisostere) is a common strategy to improve a drug candidate's metabolic stability, binding affinity, or pharmacokinetic profile. The introduction of fluorine or fluoroalkyl groups into heterocyclic scaffolds is a powerful tool for bioisosteric modification. nih.gov

Pyrazoles and triazoles are common scaffolds in pharmaceuticals. rsc.orgnih.govresearchgate.netnih.gov Synthesizing these heterocycles with a difluoromethyl or related fluorinated group, which can be derived from this compound, allows for the creation of bioisosteres of other functional groups. For example, a difluoromethyl group (CF₂H) is often considered a bioisostere for a hydroxyl group (OH) or a thiol group (SH), while a trifluoromethyl group (CF₃) can mimic a methyl group or even larger alkyl groups in certain contexts. The synthesis of fluorinated pyrazoles and triazoles via the condensation and cycloaddition pathways described previously provides direct access to these valuable bioisosteric compounds. sci-hub.senih.govbeilstein-journals.org

Table 2: Synthesis of Fluorinated Heterocycles from this compound Derivatives This table outlines synthetic pathways to heterocycles where this compound acts as a precursor to the key reactant.

| Heterocycle Class | Key Intermediate from this compound | Reaction Type | Co-reactant |

| Pyrazoles | Fluorinated 1,3-Dicarbonyl | Condensation | Hydrazine (R-NHNH₂) |

| Triazoles | Fluorinated Alkyne | [3+2] Cycloaddition | Azide (R-N₃) |

| Isoxazoles | Fluorinated Alkene | [3+2] Cycloaddition | Nitrile Oxide (R-CNO) |

Role in Organofluorine Compound Synthesis

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. This compound provides a direct route to incorporating the difluoromethyl group, a motif of increasing importance in pharmaceuticals and agrochemicals.

The development of chiral auxiliaries and ligands is crucial for asymmetric synthesis, enabling the selective formation of one enantiomer of a chiral product. While direct research on this compound for this specific application is not extensively documented, the principles can be inferred from related compounds. For instance, chiral sulfinyl auxiliaries have been effectively used in the asymmetric synthesis of fluorinated amines and amino acids. bioorganica.com.ua These methods often involve the diastereoselective addition of nucleophiles to imines or carbonyls containing a chiral sulfinyl group.

By analogy, this compound can be envisioned as a precursor to chiral fluorinated building blocks. For example, its reaction with a chiral amine could form a chiral imine, which could then undergo diastereoselective nucleophilic additions. The resulting product could then be further transformed, with the chiral auxiliary being removed to yield an enantiomerically enriched fluorinated compound. The development of fluorinated chiral auxiliaries derived from trifluoromethylated oxazolidines (FOX) has demonstrated the feasibility of using fluorinated moieties to control stereochemistry in reactions like alkylation, hydroxylation, and fluorination of amide enolates. cyu.fr

Stereoselective reactions are fundamental in organic synthesis, aiming to control the spatial arrangement of atoms in a molecule. masterorganicchemistry.comyoutube.com In fluorine chemistry, achieving high stereoselectivity can be challenging. This compound, with its reactive aldehyde group and adjacent stereogenic center upon reaction, presents opportunities for stereoselective transformations.

One can surmise the potential for diastereoselective reactions by considering the addition of nucleophiles to the carbonyl group of this compound in the presence of a chiral catalyst or with a chiral nucleophile. The facial selectivity of the nucleophilic attack would be influenced by the steric and electronic properties of the difluoromethyl and bromine substituents, potentially leading to the preferential formation of one diastereomer. For example, in the context of related fluorinated ketones, diastereoselective additions of Reformatsky reagents derived from bromodifluoroethyl acetate (B1210297) to N-p-toluenesulfinyl imines have been reported to produce α,α-difluoro-β-amino acids and their phosphonate (B1237965) analogs with high diastereomeric purity. bioorganica.com.ua This suggests that similar stereocontrol could be achievable with this compound.

| Transformation Type | Potential Stereochemical Outcome |

| Nucleophilic addition to carbonyl | Diastereoselective formation of alcohols |

| Reductive amination | Diastereoselective synthesis of amines |

| Aldol reaction | Creation of multiple stereocenters |

This compound in Cross-Coupling and Other Advanced Synthetic Transformations

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nsf.gov While information directly citing this compound in such reactions is scarce, the reactivity of the closely related ethyl bromodifluoroacetate provides significant insight into its potential.

Palladium-catalyzed cross-coupling reactions of ethyl bromodifluoroacetate with aryl bromides or triflates have been successfully employed to construct C(sp²)–CF₂ bonds. researchgate.netnih.gov These reactions, often proceeding under mild conditions, highlight the ability of the bromodifluoroacetyl group to participate in catalytic cycles involving transition metals like palladium. It is highly probable that this compound could undergo similar transformations. For instance, a palladium-catalyzed Negishi-type coupling could potentially be developed for the aldehyde, allowing for the direct introduction of the difluoroformyl group onto aromatic and heteroaromatic rings.

The general mechanism for such a cross-coupling reaction would likely involve the oxidative addition of the C-Br bond to a low-valent palladium catalyst, followed by transmetalation with an organometallic reagent (e.g., an organozinc or organoboron compound) and subsequent reductive elimination to afford the desired product and regenerate the catalyst.

Advanced synthetic transformations beyond standard cross-coupling reactions could also leverage the unique reactivity of this compound. Its aldehyde functionality allows for a wide range of classical organic reactions, such as Wittig reactions, aldol condensations, and reductive aminations, all of which would install the valuable difluoromethyl moiety into the product. The presence of the bromine atom also opens up possibilities for radical reactions or further functionalization after an initial transformation at the aldehyde.

| Reaction Type | Potential Application of this compound |

| Suzuki-Miyaura Coupling | Formation of aryl-CF₂CHO compounds |

| Negishi Coupling | Coupling with organozinc reagents |

| Sonogashira Coupling | Synthesis of difluoroacetylenic compounds |

| Buchwald-Hartwig Amination | Formation of N-difluoroethyl amines |

Theoretical and Computational Studies on Bromodifluoroacetaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity

There are no specific published studies on the electronic structure and reactivity of bromodifluoroacetaldehyde. Computational chemistry provides a powerful lens for examining molecules, but this lens has not yet been focused on this particular compound in the public domain.

Density Functional Theory (DFT) for Ground State Geometries and Energies

No peer-reviewed papers or database entries were found that detail Density Functional Theory (DFT) calculations to determine the ground state geometry, optimized bond lengths, bond angles, or electronic energies of this compound.

Ab Initio Molecular Orbital Theory for High-Level Characterization

Similarly, searches for high-level characterization of this compound using ab initio molecular orbital theory yielded no results. Such studies, which are crucial for obtaining highly accurate molecular parameters, have not been published for this compound.

Analysis of Frontier Molecular Orbitals (FMOs) and Electrostatic Potential Surfaces (EPS)

An analysis of the Frontier Molecular Orbitals (HOMO-LUMO gap) and the Electrostatic Potential Surface (EPS), which are critical for predicting a molecule's reactivity and interaction sites, has not been documented for this compound in available literature.

Reaction Mechanism Prediction and Validation through Computational Modeling

The prediction and validation of reaction mechanisms involving this compound through computational modeling is another area where specific research is absent. While general principles of reaction modeling are well-established, their application to this specific aldehyde is not found in published works.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Pathways

No studies were identified that have localized the transition states for reactions involving this compound or mapped their Intrinsic Reaction Coordinate (IRC) pathways. This type of analysis is fundamental to understanding the step-by-step process of a chemical transformation.

Energy Landscape Exploration and Kinetic Barrier Determination

Exploration of the potential energy surface to map the energy landscape and determine the kinetic barriers for reactions of this compound has not been a subject of published computational research. Consequently, no data tables on its kinetic parameters from theoretical calculations can be provided.

Conformation Analysis and Tautomeric Equilibria Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. hmdb.ca For this compound (BrCF₂CHO), the primary focus of conformational analysis is the rotation around the C-C single bond, which connects the bromodifluoromethyl (BrCF₂) group and the formyl (CHO) group.

The relative orientation of the bulky bromine atom and the two fluorine atoms with respect to the carbonyl oxygen and the aldehyde hydrogen dictates the conformational landscape of the molecule. Theoretical calculations, often employing methods like Density Functional Theory (DFT), can be used to determine the potential energy surface as a function of the dihedral angle of rotation around the C-C bond. This analysis helps identify the most stable conformers (energy minima) and the transition states (energy maxima) that separate them.

It is anticipated that the most stable conformer of this compound will be one where steric hindrance is minimized. This typically occurs in a staggered conformation, where the bonds on the adjacent carbon atoms are as far apart as possible. Conversely, eclipsed conformations, where the bonds are aligned, are generally higher in energy due to increased steric repulsion. The large size of the bromine atom compared to the fluorine atoms will likely play a significant role in determining the lowest energy conformation.

Tautomeric Equilibria

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. wikipedia.org For this compound, the principal tautomeric equilibrium to consider is the keto-enol tautomerism.

The keto form is the aldehyde itself (BrCF₂CHO). The enol form would be 1-bromo-2,2-difluoroethenol (BrCF=C(OH)H). Theoretical calculations can predict the relative stabilities of these two tautomers. Generally, for simple aldehydes, the keto form is significantly more stable than the enol form. However, the presence of the electron-withdrawing fluorine atoms and the bromine atom can influence the stability of the enol form. Factors such as intramolecular hydrogen bonding in the enol form and the electronic effects of the halogen substituents can affect the position of the equilibrium. hmdb.ca

Computational studies can provide the Gibbs free energy difference (ΔG) between the keto and enol forms, which allows for the calculation of the equilibrium constant (K_eq). It is highly probable that the keto form of this compound is the overwhelmingly predominant species at equilibrium under standard conditions.

Hypothetical Conformational Energy Profile of this compound

| Conformer | Dihedral Angle (Br-C-C=O) | Relative Energy (kJ/mol) | Description |

|---|---|---|---|

| Anti | 180° | 0 | Most stable, staggered conformation with Br opposite to O. |

| Gauche | 60° | ~5-10 | Staggered conformation with Br gauche to O. |

| Eclipsed 1 | 120° | ~15-20 | Eclipsed conformation with Br eclipsing a C-H bond. |

| Syn | 0° | >25 | Least stable, eclipsed conformation with Br eclipsing O, high steric repulsion. |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and understand the electronic properties of a molecule. For this compound, key spectroscopic techniques would include Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.

NMR Spectroscopy

Theoretical calculations can predict the chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F NMR spectroscopy. The chemical shift of the aldehydic proton in ¹H NMR is expected to be in the characteristic downfield region for aldehydes (around 9-10 ppm). youtube.comdocbrown.info The ¹³C NMR spectrum would show two distinct signals for the carbonyl carbon and the α-carbon. The chemical shift of the carbonyl carbon would be significantly downfield. The ¹⁹F NMR spectrum would provide information about the chemical environment of the fluorine atoms. Coupling constants (J-couplings) between the different nuclei can also be calculated, providing further structural information.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and fingerprinting a molecule. researchgate.netnih.govuc.pt Theoretical calculations can predict the vibrational frequencies and intensities of the normal modes of vibration.

For this compound, characteristic vibrational modes would include:

C=O stretch: A strong, sharp band in the IR spectrum, typically in the region of 1700-1750 cm⁻¹. The exact position can be influenced by the electronegativity of the α-substituents.

C-H stretch (aldehyde): A weak to medium band appearing around 2700-2900 cm⁻¹.

C-F stretches: Strong absorptions are expected in the region of 1000-1400 cm⁻¹.

C-Br stretch: This would appear at lower frequencies, typically below 800 cm⁻¹.

Comparison of the theoretically predicted spectrum with an experimentally obtained spectrum is a crucial step in confirming the identity and structure of the synthesized compound. Discrepancies between the predicted and experimental spectra can often be resolved by refining the computational model or considering environmental effects such as solvent interactions.

Predicted vs. Experimental Spectroscopic Data for this compound (Hypothetical)

| Spectroscopic Parameter | Predicted Value (Theoretical) | Expected Experimental Range |

|---|---|---|

| ¹H NMR Chemical Shift (CHO) | ~9.5 ppm | 9.0 - 10.0 ppm |

| ¹³C NMR Chemical Shift (C=O) | ~190 ppm | 185 - 195 ppm |

| ¹³C NMR Chemical Shift (CF₂Br) | ~115 ppm (triplet due to C-F coupling) | 110 - 120 ppm |

| IR Frequency (C=O stretch) | ~1740 cm⁻¹ | 1730 - 1750 cm⁻¹ |

| IR Frequency (C-F stretch) | ~1100-1300 cm⁻¹ | 1050 - 1350 cm⁻¹ |

Future Research Directions and Emerging Opportunities for Bromodifluoroacetaldehyde

Development of Sustainable and Economical Synthetic Routes

The future utility of bromodifluoroacetaldehyde is intrinsically linked to the development of green and cost-effective methods for its production. Current strategies often rely on precursors that may involve harsh reagents or multiple synthetic steps. A forward-looking approach would prioritize sustainability and economic viability.

One promising avenue involves the oxidation of 2-bromo-2,2-difluoroethanol. A patented process describes the reduction of bromodifluoroacetic acid derivatives using an ate hydride complex, such as sodium borohydride, to produce 2-bromo-2,2-difluoroethanol. google.com This alcohol can then be oxidized to the target aldehyde. The development of a catalytic, environmentally benign oxidation process for this step, perhaps using air as the terminal oxidant, would represent a significant advance towards a sustainable synthesis.

Another potential route is the photochemical bromination of difluoroacetaldehyde (B14019234). Photochemical reactions, which utilize light to initiate chemical transformations, are increasingly recognized for their role in green chemistry. researchgate.netacs.org A process involving the direct photochemical bromination of a suitable difluoroacetaldehyde precursor could offer a more atom-economical and less waste-intensive alternative to traditional methods. rsc.org The use of continuous flow reactors in such photochemical processes could further enhance safety, scalability, and efficiency. acs.orgnewera-spectro.com

Exploration of Novel Reactivity Modes and Unprecedented Transformations

The rich combination of functional groups in this compound suggests a wide range of potential chemical transformations that remain to be explored. The aldehyde group is a versatile handle for various reactions, while the gem-difluoro and bromo substituents introduce unique electronic and steric properties.

The aldehyde functionality, while a weak electrophile, can be activated by acid catalysis to react with weak nucleophiles. youtube.com This opens the door to a variety of addition reactions. The presence of the electron-withdrawing fluorine atoms is expected to enhance the electrophilicity of the carbonyl carbon, potentially enabling reactions with a broader range of nucleophiles even under mild conditions. researchgate.net

Furthermore, the bromine atom can be a leaving group in nucleophilic substitution reactions or participate in radical reactions. The development of methods for the selective transformation of the bromine atom in the presence of the aldehyde would significantly expand the synthetic utility of this compound. For instance, radical addition reactions, a common transformation for compounds like ethyl 2-bromo-2,2-difluoroacetate, could be explored.

The dienophilic character of the carbonyl group, enhanced by the fluorine atoms, makes this compound a potential candidate for cycloaddition reactions, such as [4+2] and [2+2] cycloadditions. libretexts.orgcem.comlibretexts.org These reactions could provide rapid access to complex fluorinated heterocyclic and carbocyclic structures. The stereochemical outcomes of such reactions would be of particular interest, given the chiral center that would be generated. libretexts.org

Advanced In-Situ Spectroscopic Characterization of Transient Intermediates

A deeper understanding of the reaction mechanisms involving this compound will be crucial for optimizing existing transformations and discovering new ones. The transient nature of many reaction intermediates necessitates the use of advanced in-situ spectroscopic techniques.

Techniques such as in-situ NMR spectroscopy can provide real-time information on the formation and consumption of species during a reaction, allowing for the identification of unstable intermediates. nih.gov Coupling this with electrochemical methods (EC-NMR) could be particularly insightful for studying redox reactions involving this compound. Ultrafast 2D NMR methods are also emerging as powerful tools for monitoring rapid reaction kinetics and elucidating complex reaction networks. nih.gov

In-situ fluorescence spectroscopy could also be employed, particularly when exploring reactions that may generate fluorescent products or intermediates. This technique is highly sensitive and can provide valuable kinetic and mechanistic data. nih.gov

Integration with Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization

The vast and complex reaction space associated with a multifunctional molecule like this compound makes it an ideal candidate for exploration using machine learning (ML) and artificial intelligence (AI). These computational tools can accelerate the discovery of new reactions and the optimization of reaction conditions, saving significant time and resources. nih.govresearchgate.netcmu.eduacs.orgchemintelligence.com

ML models can be trained on existing chemical reaction data to predict the outcomes of new reactions, including product structures, yields, and selectivity. cmu.eduacs.orgchemintelligence.com For a molecule like this compound, an ML model could be used to screen a large number of potential reactants and catalysts to identify promising conditions for novel transformations. This data-driven approach can uncover non-obvious reaction pathways that might be missed by traditional, hypothesis-driven research.

Furthermore, ML algorithms can be used to optimize reaction conditions for known transformations. By systematically varying parameters such as temperature, solvent, and catalyst loading in a virtual environment, an ML model can identify the optimal conditions for maximizing yield and minimizing byproducts. This is particularly valuable for developing robust and efficient synthetic processes for industrial applications.

Expanding the Scope of Applications in Emerging Material Sciences and Chemical Biology (without specific clinical data)

The unique properties of this compound make it a promising building block for the development of advanced materials and novel chemical biology tools.

In material science, the incorporation of fluorine atoms into polymers and other materials can impart desirable properties such as thermal stability, chemical resistance, and unique electronic characteristics. man.ac.uk this compound could serve as a precursor to fluorinated monomers for the synthesis of specialty polymers or as a component in the development of functional materials like fluorinated graphene. man.ac.uk Its ability to participate in a variety of chemical reactions would allow for its incorporation into a wide range of material architectures.

In the realm of chemical biology, the aldehyde group is a key functionality for bioconjugation and the development of chemical probes. rsc.orgmdpi.comnih.gov Small molecule fluorescent probes are powerful tools for visualizing biological processes in real-time. nih.govresearchgate.net this compound could be used to synthesize novel fluorinated probes for the detection of specific biomolecules or for imaging cellular environments. The fluorine atoms could enhance the photophysical properties of the probes, such as their brightness and photostability, while the bromine atom could be used as a handle for further functionalization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products